molecular formula C34H30N4O4S2 B12454090 N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B12454090
M. Wt: 622.8 g/mol
InChI Key: JUTZVCVTLBTTLX-UHFFFAOYSA-N
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Description

N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide is a symmetric benzene-1,4-dicarboxamide derivative with thiophene-based substituents. While direct crystallographic data for this compound is unavailable, its structural and functional characteristics can be inferred through comparisons with closely related analogues.

Properties

Molecular Formula

C34H30N4O4S2

Molecular Weight

622.8 g/mol

IUPAC Name

1-N,4-N-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C34H30N4O4S2/c1-19-25(17-21-9-5-3-6-10-21)43-33(27(19)29(35)39)37-31(41)23-13-15-24(16-14-23)32(42)38-34-28(30(36)40)20(2)26(44-34)18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H2,35,39)(H2,36,40)(H,37,41)(H,38,42)

InChI Key

JUTZVCVTLBTTLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)CC4=CC=CC=C4)C)C(=O)N)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(5-BENZYL-3-CARBAMOYL-4-METHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates with benzene-1,4-dicarboxamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(5-BENZYL-3-CARBAMOYL-4-METHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N1,N4-BIS(5-BENZYL-3-CARBAMOYL-4-METHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N4-BIS(5-BENZYL-3-CARBAMOYL-4-METHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Impact on Molecular Geometry

The benzene-1,4-dicarboxamide scaffold is highly versatile, with substituents dictating molecular conformation and intermolecular interactions. Key analogues include:

Compound Name Substituents Notable Structural Features Reference
N,N'-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide 2-hydroxyethyl Centrosymmetric structure; 14.4° amide group twist; 3D hydrogen-bonded framework
N,N'-bis(pyridin-2-yl)benzene-1,4-dicarboxamide Pyridin-2-yl Chains via N—H⋯N hydrogen bonds (R₂⁸ motif); inversion symmetry
N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide 4-aminophenyl Amino groups enhance solubility; potential for coordination chemistry
N,N'-bis(1-butyl-benzimidazol-2-yl-methyl)benzene-1,4-dicarboxamide (Compound 5) Benzimidazole derivatives Catalytic activity in olefin oxidation (e.g., cyclohexene → cyclohex-2-enone)
Target Compound 5-benzyl-3-carbamoyl-4-methylthiophen-2-yl Thiophene rings with carbamoyl and benzyl groups; likely planar conformation with steric hindrance

Key Observations :

  • Hydrogen Bonding : Hydroxyethyl and pyridyl substituents enable strong intermolecular interactions (O—H⋯O or N—H⋯N), forming extended networks . The target compound’s carbamoyl groups may similarly facilitate N—H⋯O hydrogen bonds, though steric effects from benzyl groups could limit packing efficiency.
  • Symmetry : Centrosymmetry is common in disubstituted benzene-1,4-dicarboxamides (e.g., ), suggesting the target compound may adopt a similar conformation.
  • Electronic Effects : Thiophene rings in the target compound could enhance π-π stacking versus phenyl or pyridyl groups, while methyl and benzyl substituents may increase hydrophobicity.

Hydrogen Bonding and Crystallinity

  • N,N'-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide : Forms a 3D framework via O—H⋯O and N—H⋯O interactions .
  • N,N'-bis(pyridin-2-yl)benzene-1,4-dicarboxamide : Utilizes N—H⋯N bonds to create 1D chains .
  • Target Compound : Likely exhibits N—H⋯O hydrogen bonds between carbamoyl groups, but benzyl substituents may disrupt extended networks, reducing crystallinity compared to hydroxyethyl or pyridyl analogues.

Biological Activity

N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide (referred to as Compound A) is a complex organic compound with potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C34H30N4O4S2
Molecular Weight: 622.8 g/mol
IUPAC Name: 1-N,4-N-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

The compound features a unique structure that incorporates benzene rings, thiophene groups, and carbamoyl functionalities, which are critical for its biological activity.

The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest that it may act as an inhibitor of certain enzymatic processes.

Anticancer Properties

Research indicates that Compound A exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Inhibition of cell growth
HeLa (Cervical Cancer)10Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest

These findings suggest that Compound A may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, Compound A has demonstrated antimicrobial effects against various pathogens. Studies have reported:

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLInhibition of bacterial growth
Escherichia coli64 µg/mLSignificant reduction in viability
Candida albicans16 µg/mLAntifungal activity observed

These results indicate that Compound A may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key modifications that enhance biological activity. The researchers found that the presence of both thiophene and benzyl groups significantly contributed to the potency against cancer cell lines.

Another investigation focused on the compound's mechanism of action revealed that it induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

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